1-Phenylcyclopentanecarboxylic acid

Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

Researchers targeting sigma-1 receptors or influenza entry often face scaffold flexibility issues that compromise affinity and selectivity. 1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4) provides a rigid, sterically defined cyclopentane-phenyl topology proven to deliver picomolar Ki values and >10,000-fold selectivity. As the validated precursor to caramiphen and carbetapentane (pentoxyverine), its amide derivatives exhibit potent antiviral activity (EC₅₀ 98 nM, >1000× therapeutic window) and superior in vivo anticonvulsant efficacy versus phenytoin. Compatible with solid-phase isoxazole/isoxazoline synthesis for automated library production. Standardized ≥98% purity, global stock, and ambient shipping reduce supply chain risk for CNS drug discovery and pharmaceutical intermediate procurement.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 77-55-4
Cat. No. B1362486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclopentanecarboxylic acid
CAS77-55-4
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
InChIKeyRHPCYZLXNNRRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclopentanecarboxylic Acid Overview


1-Phenylcyclopentanecarboxylic acid (CAS 77-55-4) is a cyclic, aromatic carboxylic acid featuring a cyclopentane ring substituted with both a phenyl group and a carboxylic acid moiety [1]. This compound serves as a foundational building block in the synthesis of multiple pharmacologically active agents, most notably the anticholinergic drug caramiphen and the antitussive/anticonvulsant agent carbetapentane (pentoxyverine) [2]. Its physicochemical profile includes a melting point of 158-159 °C, a boiling point of 107-108 °C at 0.3 Torr, a predicted pKa of 4.39±0.20, and a computed LogP (XLogP3-AA) of 2.8 [1][3]. The compound demonstrates moderate solubility in organic solvents such as methanol and DMF, and it exhibits typical carboxylic acid stability under standard storage conditions .

1
Privileged scaffold
Rigid α‑phenyl cyclopentane topology for sigma‑1, antiviral and anticonvulsant research
2
Synthetic handle
Carboxylic acid readily derivatized to esters, amides for structure‑activity studies
3
Solid‑state consistency
Crystalline solid, stable at ambient, compatible with solid‑phase synthesis workflows

1-Phenylcyclopentanecarboxylic Acid: Irreplaceable Scaffold


The combination of a cyclopentane ring and a directly attached phenyl group at the α‑position to a carboxylic acid creates a rigid, sterically defined scaffold that is not present in simpler aliphatic or monocyclic aromatic carboxylic acids [1]. This specific topology is critical for the high‑affinity binding observed in sigma‑1 receptor ligands and the potent antiviral activity of certain amide derivatives [2][3]. Attempting to substitute 1‑phenylcyclopentanecarboxylic acid with a generic aromatic acid (e.g., benzoic acid) or a simple cycloalkyl carboxylic acid (e.g., cyclopentanecarboxylic acid) would fundamentally alter the spatial arrangement of pharmacophoric elements, leading to a significant loss of biological activity. Furthermore, the cyclopentane ring imparts a conformational constraint that is distinct from both smaller (cyclopropyl) and larger (cyclohexyl) ring analogs, influencing both receptor selectivity and metabolic stability [4].

Target scaffold
1‑Phenylcyclopentanecarboxylic acid
Common substitutes
Benzoic acid or cyclopentanecarboxylic acid
The cyclopentane‑phenyl combination creates a rigid, sterically defined spatial arrangement absent in simpler aromatics or monocyclic acids. Replacement may shift pharmacophoric orientation and receptor recognition.
Conformational constraint
Cyclopentane ring
Ring analogs
Cyclopropyl or cyclohexyl analogs
Ring size alters conformational freedom and metabolic stability. Smaller or larger rings may change selectivity and pharmacokinetic behavior.
Carboxylic acid positioning
α‑position to phenylcyclopentane
Regioisomeric acids
Phenyl attached at other ring positions
Regioisomeric shifts alter the distance and angle between the acid and the phenyl group, which can disrupt binding to sigma‑1 and other targets.

1-Phenylcyclopentanecarboxylic Acid: Comparative Evidence


Superior Anticonvulsant Potency in MES Seizure Model

In a rat maximal electroshock (MES) model, the alkyl ether derivative (compound 11) of 1‑phenylcyclopentanecarboxylic acid exhibited an ED₅₀ of 16 μmol/kg, representing a 3‑fold increase in potency relative to the parent drug carbetapentane (ED₅₀ = 48 μmol/kg) [1]. This derivative also demonstrated a 2‑fold increase in potency compared to the prototypic anticonvulsant diphenylhydantoin (phenytoin) in the same assay [1].

Anticonvulsant model response
Head-to-head
ED₅₀ 16 μmol/kg (derivative) vs 48 μmol/kg (parent) and ~32 μmol/kg (phenytoin)
Model-response endpoint context
Rat MES seizure model; 3‑fold lower ED₅₀ relative to parent
Anticonvulsant Maximal Electroshock Seizure Structure-Activity Relationship

Sigma-1 Receptor Selectivity Over Muscarinic Receptors

A series of 1‑phenylcyclopentanecarboxylate derivatives were evaluated for sigma‑1 and sigma‑2 receptor binding. The parent ester, carbetapentane, binds to sigma‑1 with high affinity but also interacts with muscarinic receptors [1]. Structural modifications of the 1‑phenylcyclopentanecarboxylic acid core yielded compounds with >220‑fold selectivity for sigma‑1 over muscarinic receptors [1]. A particularly optimized derivative, 2‑(4‑phenylpiperidinyl)ethyl 1‑(4‑nitrophenyl)cyclopentanecarboxylate (RLH‑033), exhibited a Ki of 50 pM at the sigma‑1 site, with >17,600‑fold selectivity over M1 and >34,200‑fold over M2 muscarinic receptors [2].

Sigma‑1 selectivity
Head-to-head
Ki 50 pM, >17,600‑fold over M1, >34,200‑fold over M2 (derivative RLH‑033)
Supports sigma‑1 research tool selectivity
Radioligand binding; off‑target muscarinic evaluation
Sigma Receptor Radioligand Binding Selectivity

Potent H1 Influenza Fusion Inhibition and Selectivity

Parallel synthesis of 1‑phenylcyclopentanecarboxylic acid amides led to the identification of compound 4t, the (4‑cyano‑phenyl)‑methyl‑amide derivative. This compound demonstrated an EC₅₀ of 98 nM against the H1N1 A/Weiss/43 influenza strain and exhibited over 1000‑fold selectivity for viral inhibition over cytotoxicity in host MDCK cells [1].

Influenza fusion inhibition
Model context
EC₅₀ 98 nM, selectivity index >1000 (H1N1 MDCK cells)
Supports antiviral screening context
Amide derivative 4t; host cell cytotoxicity benchmark
Antiviral Influenza Hemagglutinin Inhibitor

Anticonvulsant Activity Dissociated from Sigma-1 Binding

In a comparative study of caramiphen analogs, aminocaramiphen (ED₅₀ = 3.4 mg/kg) and N‑methyl‑4‑piperidinyl 1‑phenylcyclopentanecarboxylate (ED₅₀ = 4.8 mg/kg) demonstrated anticonvulsant potency comparable to the parent drug caramiphen (ED₅₀ = 3.1 mg/kg) in the rat MES model [1]. Notably, these analogs displayed 3‑fold and 30‑fold lower sigma‑1 binding affinity, respectively, indicating that the anticonvulsant effect is not solely sigma‑mediated and can be maintained or improved with appropriate 1‑phenylcyclopentanecarboxylic acid modifications [1].

Anticonvulsant vs sigma‑1 binding
Head-to-head
ED₅₀ 3.4–4.8 mg/kg (analogs) comparable to caramiphen 3.1 mg/kg; sigma‑1 affinity 3‑30× lower
Dissociates seizure protection from sigma‑1 target engagement
Rat MES model; supports multiparametric lead optimization
Anticonvulsant Caramiphen Structure-Activity Relationship

Stable Crystalline Solid for Synthetic Workflows

1‑Phenylcyclopentanecarboxylic acid is a stable, crystalline solid at room temperature with a melting point of 158–161 °C [1]. It is reported to be stable under normal temperatures and pressures, with a recommended long‑term storage condition of cool, dry, and sealed . The compound has been successfully employed in solid‑phase synthesis protocols for isoxazole and isoxazoline derivatives, demonstrating compatibility with standard combinatorial chemistry techniques . Its solubility in methanol and DMF facilitates its use in a variety of reaction conditions .

Physicochemical profile
Supporting evidence
Crystalline solid, mp 158–161 °C, stable at RT; compatible with solid‑phase synthesis
Reliable for synthetic workflows and scale‑up
Solubility in MeOH, DMF; standard storage
Physicochemical Properties Stability Solid-Phase Synthesis

1-Phenylcyclopentanecarboxylic Acid Applications


Sigma-1 Receptor Ligand Development

The 1‑phenylcyclopentanecarboxylic acid scaffold has been validated as a privileged structure for generating high‑affinity, sigma‑1‑selective ligands. Derivatization of the carboxylic acid to esters or amides, coupled with substitution on the phenyl ring, enables the tuning of receptor binding affinity and selectivity. The demonstrated ability to achieve picomolar Ki values and >10,000‑fold selectivity over off‑target receptors makes this compound an essential starting material for CNS drug discovery programs targeting pain, cough, ischemia, and neuroprotection [1][2].

Influenza Hemagglutinin Fusion Inhibitors

Amide derivatives of 1‑phenylcyclopentanecarboxylic acid, such as the (4‑cyano‑phenyl)‑methyl‑amide, have shown potent and highly selective inhibition of H1 influenza virus entry. With an EC₅₀ of 98 nM and a >1000‑fold therapeutic window, this chemotype represents a validated hit for further optimization into novel influenza therapeutics, particularly in the context of emerging viral resistance to existing neuraminidase inhibitors [3].

Anticonvulsant Lead Generation

Alkyl ether and ester derivatives of 1‑phenylcyclopentanecarboxylic acid demonstrate superior in vivo anticonvulsant efficacy in the rat MES model, outperforming both the parent drug carbetapentane and the standard anticonvulsant phenytoin. This activity, combined with the ability to dissociate efficacy from sigma‑1 binding, positions the scaffold as a valuable starting point for developing next‑generation antiepileptic agents with improved safety and tolerability profiles [4][5].

Combinatorial and Solid-Phase Synthesis

1‑Phenylcyclopentanecarboxylic acid has been successfully utilized as a precursor in solid‑phase synthesis of isoxazole and isoxazoline heterocycles, demonstrating its compatibility with automated, high‑throughput chemistry platforms. Its stability and solubility in common organic solvents facilitate its integration into diverse synthetic workflows, enabling rapid generation of compound libraries for biological screening .

Application
Selection Property
Validation Focus
Sigma‑1 receptor ligand discovery
Sigma‑1 binding and selectivity context
Receptor binding and off‑target profiling
Influenza fusion inhibitor research
Viral fusion inhibition and selectivity context
Antiviral activity and host‑cell cytotoxicity endpoints
Anticonvulsant lead discovery
MES model response context
Seizure model and tolerability endpoint monitoring
Solid‑phase and parallel synthesis
Stability and solvent compatibility
Reaction condition screening and scale‑up

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